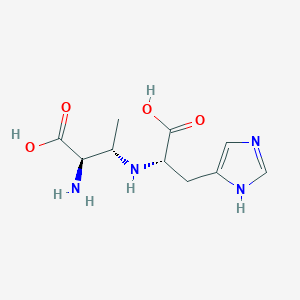

Histidinomethylalanine

Description

Properties

CAS No. |

88495-09-4 |

|---|---|

Molecular Formula |

C10H16N4O4 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid |

InChI |

InChI=1S/C10H16N4O4/c1-5(8(11)10(17)18)14-7(9(15)16)2-6-3-12-4-13-6/h3-5,7-8,14H,2,11H2,1H3,(H,12,13)(H,15,16)(H,17,18)/t5-,7-,8+/m0/s1 |

InChI Key |

STJVSQOCSSJOLM-APQOSEDMSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)N[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)NC(CC1=CN=CN1)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

histidinomethylalanine histidinomethylalanine, (R-(R*,S*))-isomer L-HMeAL N(tau)-(2'-amino-2'-carboxy-1'-methylethyl)-L-histidine |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-methyl-α-amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-α-amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group into peptides and small molecules can significantly enhance their pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulation of conformational flexibility. This guide provides a comprehensive overview of the core synthetic methodologies for preparing N-methyl-α-amino acids, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Reductive Amination

Reductive amination is a widely employed and classical method for the N-methylation of α-amino acids. This approach involves the formation of an imine or iminium ion intermediate from the primary amine of the amino acid and a carbonyl compound (typically formaldehyde), followed by its reduction to the corresponding N-methyl amine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. This one-pot reaction is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium (B1175870) salts.[1][2][3][4][5]

A general procedure for the Eschweiler-Clarke N,N-dimethylation of an α-amino acid is as follows:

-

To a solution of the α-amino acid (1.0 eq) in water, add aqueous formaldehyde (37%, 2.5 eq).

-

Add formic acid (98%, 2.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess reagents.

-

The crude N,N-dimethyl amino acid can be purified by recrystallization or ion-exchange chromatography. For mono-N-methylation, careful control of stoichiometry is required, and often a mixture of un-, mono-, and di-methylated products is obtained.

| Amino Acid | Product | Yield (%) | Reference |

| β-Alanine | N,N-dimethyl-β-alanine | 82 | [1] |

| General Amines | N-methylated amines | High | [5] |

Note: The Eschweiler-Clarke reaction often leads to dimethylation of primary amines. Achieving selective monomethylation can be challenging.

Reductive Amination with Sodium Cyanoborohydride

A milder alternative to the Eschweiler-Clarke reaction involves the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This reagent is particularly effective because it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[3][6][7][8][9]

A typical procedure for the N-methylation of an amino acid using sodium cyanoborohydride is as follows:

-

Dissolve the α-amino acid (1.0 eq) in an appropriate solvent, such as methanol (B129727) or a mixture of methanol and water.

-

Add aqueous formaldehyde (37%, 1.1-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding a few drops of acetic acid until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization or chromatography to yield the N-methyl-α-amino acid.

| Amino Acid | Product | Yield (%) | Reference |

| Various amines and carbonyls | N-alkylated amines | 57-99 | [6] |

| General Amines | N-methylated amines | Good | [7][8] |

Alkylation of N-Protected Amino Acids

This strategy involves the protection of the α-amino group with a suitable protecting group, followed by methylation of the resulting secondary amine or amide, and subsequent deprotection. This method offers excellent control over the degree of methylation, making it ideal for the synthesis of mono-N-methylated amino acids.

Solid-Phase Synthesis using o-Nitrobenzenesulfonyl (o-NBS) Protection

The Fukuyama-Mitsunobu reaction and its solid-phase adaptations provide an efficient route to N-methylated amino acids. The o-nitrobenzenesulfonyl (o-NBS) protecting group is particularly useful as it acidifies the N-H proton, facilitating its deprotonation and subsequent methylation.[2][10][11]

A general procedure for the solid-phase N-methylation of an amino acid attached to a resin (e.g., 2-chlorotrityl chloride resin) is as follows:

-

Fmoc Deprotection: Swell the Fmoc-amino acid-resin in DMF and treat with 20% piperidine (B6355638) in DMF to remove the Fmoc group. Wash the resin thoroughly.

-

o-NBS Protection: To the deprotected resin, add a solution of o-nitrobenzenesulfonyl chloride (4 eq) and collidine (5 eq) in NMP. Shake for 1-2 hours. Wash the resin.

-

Methylation: Treat the resin with a solution of DBU (5 eq) in NMP for 2 minutes, then add dimethyl sulfate (B86663) (10 eq). Shake for 5-10 minutes. Wash the resin.

-

o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (B42355) (10 eq) and DBU (5 eq) in NMP. Add this solution to the resin and shake for 5 minutes. Repeat this step. Wash the resin extensively.

-

Fmoc Protection (Optional): The free N-methyl amine can be reprotected with Fmoc-OSu for use in subsequent peptide synthesis steps.

-

Cleavage: Cleave the N-methyl amino acid from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

| Amino Acid Derivative | Methylating Agent | Yield (%) | Purity (%) | Reference |

| Fmoc-Thr(tBu)-OH | Dimethyl sulfate | 85 | >95 | [10] |

| Fmoc-Thr(tBu)-OH | Methyl iodide | 78 | >95 | [10] |

| Fmoc-βAla-OH | Dimethyl sulfate | 92 | >95 | [10] |

| Fmoc-βAla-OH | Methyl iodide | 88 | >95 | [10] |

Solution-Phase Synthesis with Fmoc Protection

N-methyl-α-amino acids can also be prepared in solution, often starting with the corresponding Fmoc-protected amino acid.

-

Protection: Protect the carboxylic acid of the Fmoc-amino acid as a benzhydryl ester.

-

Methylation: The N-H proton of the Fmoc-protected amino acid is then methylated. A common method involves the use of sodium hydride and methyl iodide, or dimethyl sulfate with a base like DBU.

-

Deprotection: The benzhydryl ester is selectively cleaved under mild acidic conditions to afford the Fmoc-N-methyl-α-amino acid.

| Amino Acid Derivative | Yield (%) | Reference |

| N-Fmoc-N-methyl-L-valine | Quantitative | [12] |

| N-Fmoc-N-methyl-L-leucine | Quantitative | [12] |

| N-Fmoc-N-methyl-L-isoleucine | Quantitative | [12] |

Synthesis via 5-Oxazolidinones

A versatile and efficient method for the synthesis of N-methyl-α-amino acids proceeds through the formation of an intermediate 5-oxazolidinone (B12669149). This method is applicable to a wide range of amino acids.[6][11][13][14][15]

-

Oxazolidinone Formation: An N-protected amino acid (e.g., Fmoc- or Boc-protected) is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene (B28343) or dichloromethane, typically with azeotropic removal of water, to form the 5-oxazolidinone.

-

Reductive Ring Opening: The 5-oxazolidinone is then subjected to reductive cleavage. A common reagent system for this is triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This opens the ring and reduces the intermediate to the N-methyl group.

-

Workup and Purification: Following the reaction, the mixture is worked up to remove the silyl (B83357) byproducts and excess acid. The resulting N-protected N-methyl-α-amino acid is then purified, typically by chromatography.

| Starting Amino Acid | Product | Overall Yield (%) | Reference |

| N-Bsmoc-amino acids | N-methyl amino acids | Good | [10] |

| Various α-amino acids | N-methyl β-amino acids | 23-57 | [14] |

Asymmetric Synthesis using Chiral Auxiliaries

For applications requiring high enantiopurity, asymmetric synthesis methods are employed. One of the most successful approaches utilizes a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent.

References

- 1. mdpi.com [mdpi.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Synthesis of N-methyl-α-amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-α-amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group into peptides and small molecules can significantly enhance their pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulation of conformational flexibility. This guide provides a comprehensive overview of the core synthetic methodologies for preparing N-methyl-α-amino acids, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Reductive Amination

Reductive amination is a widely employed and classical method for the N-methylation of α-amino acids. This approach involves the formation of an imine or iminium ion intermediate from the primary amine of the amino acid and a carbonyl compound (typically formaldehyde), followed by its reduction to the corresponding N-methyl amine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes formaldehyde as the methylating agent and formic acid as the reducing agent. This one-pot reaction is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[1][2][3][4][5]

A general procedure for the Eschweiler-Clarke N,N-dimethylation of an α-amino acid is as follows:

-

To a solution of the α-amino acid (1.0 eq) in water, add aqueous formaldehyde (37%, 2.5 eq).

-

Add formic acid (98%, 2.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess reagents.

-

The crude N,N-dimethyl amino acid can be purified by recrystallization or ion-exchange chromatography. For mono-N-methylation, careful control of stoichiometry is required, and often a mixture of un-, mono-, and di-methylated products is obtained.

| Amino Acid | Product | Yield (%) | Reference |

| β-Alanine | N,N-dimethyl-β-alanine | 82 | [1] |

| General Amines | N-methylated amines | High | [5] |

Note: The Eschweiler-Clarke reaction often leads to dimethylation of primary amines. Achieving selective monomethylation can be challenging.

Reductive Amination with Sodium Cyanoborohydride

A milder alternative to the Eschweiler-Clarke reaction involves the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This reagent is particularly effective because it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[3][6][7][8][9]

A typical procedure for the N-methylation of an amino acid using sodium cyanoborohydride is as follows:

-

Dissolve the α-amino acid (1.0 eq) in an appropriate solvent, such as methanol or a mixture of methanol and water.

-

Add aqueous formaldehyde (37%, 1.1-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding a few drops of acetic acid until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization or chromatography to yield the N-methyl-α-amino acid.

| Amino Acid | Product | Yield (%) | Reference |

| Various amines and carbonyls | N-alkylated amines | 57-99 | [6] |

| General Amines | N-methylated amines | Good | [7][8] |

Alkylation of N-Protected Amino Acids

This strategy involves the protection of the α-amino group with a suitable protecting group, followed by methylation of the resulting secondary amine or amide, and subsequent deprotection. This method offers excellent control over the degree of methylation, making it ideal for the synthesis of mono-N-methylated amino acids.

Solid-Phase Synthesis using o-Nitrobenzenesulfonyl (o-NBS) Protection

The Fukuyama-Mitsunobu reaction and its solid-phase adaptations provide an efficient route to N-methylated amino acids. The o-nitrobenzenesulfonyl (o-NBS) protecting group is particularly useful as it acidifies the N-H proton, facilitating its deprotonation and subsequent methylation.[2][10][11]

A general procedure for the solid-phase N-methylation of an amino acid attached to a resin (e.g., 2-chlorotrityl chloride resin) is as follows:

-

Fmoc Deprotection: Swell the Fmoc-amino acid-resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly.

-

o-NBS Protection: To the deprotected resin, add a solution of o-nitrobenzenesulfonyl chloride (4 eq) and collidine (5 eq) in NMP. Shake for 1-2 hours. Wash the resin.

-

Methylation: Treat the resin with a solution of DBU (5 eq) in NMP for 2 minutes, then add dimethyl sulfate (10 eq). Shake for 5-10 minutes. Wash the resin.

-

o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP. Add this solution to the resin and shake for 5 minutes. Repeat this step. Wash the resin extensively.

-

Fmoc Protection (Optional): The free N-methyl amine can be reprotected with Fmoc-OSu for use in subsequent peptide synthesis steps.

-

Cleavage: Cleave the N-methyl amino acid from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

| Amino Acid Derivative | Methylating Agent | Yield (%) | Purity (%) | Reference |

| Fmoc-Thr(tBu)-OH | Dimethyl sulfate | 85 | >95 | [10] |

| Fmoc-Thr(tBu)-OH | Methyl iodide | 78 | >95 | [10] |

| Fmoc-βAla-OH | Dimethyl sulfate | 92 | >95 | [10] |

| Fmoc-βAla-OH | Methyl iodide | 88 | >95 | [10] |

Solution-Phase Synthesis with Fmoc Protection

N-methyl-α-amino acids can also be prepared in solution, often starting with the corresponding Fmoc-protected amino acid.

-

Protection: Protect the carboxylic acid of the Fmoc-amino acid as a benzhydryl ester.

-

Methylation: The N-H proton of the Fmoc-protected amino acid is then methylated. A common method involves the use of sodium hydride and methyl iodide, or dimethyl sulfate with a base like DBU.

-

Deprotection: The benzhydryl ester is selectively cleaved under mild acidic conditions to afford the Fmoc-N-methyl-α-amino acid.

| Amino Acid Derivative | Yield (%) | Reference |

| N-Fmoc-N-methyl-L-valine | Quantitative | [12] |

| N-Fmoc-N-methyl-L-leucine | Quantitative | [12] |

| N-Fmoc-N-methyl-L-isoleucine | Quantitative | [12] |

Synthesis via 5-Oxazolidinones

A versatile and efficient method for the synthesis of N-methyl-α-amino acids proceeds through the formation of an intermediate 5-oxazolidinone. This method is applicable to a wide range of amino acids.[6][11][13][14][15]

-

Oxazolidinone Formation: An N-protected amino acid (e.g., Fmoc- or Boc-protected) is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene or dichloromethane, typically with azeotropic removal of water, to form the 5-oxazolidinone.

-

Reductive Ring Opening: The 5-oxazolidinone is then subjected to reductive cleavage. A common reagent system for this is triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This opens the ring and reduces the intermediate to the N-methyl group.

-

Workup and Purification: Following the reaction, the mixture is worked up to remove the silyl byproducts and excess acid. The resulting N-protected N-methyl-α-amino acid is then purified, typically by chromatography.

| Starting Amino Acid | Product | Overall Yield (%) | Reference |

| N-Bsmoc-amino acids | N-methyl amino acids | Good | [10] |

| Various α-amino acids | N-methyl β-amino acids | 23-57 | [14] |

Asymmetric Synthesis using Chiral Auxiliaries

For applications requiring high enantiopurity, asymmetric synthesis methods are employed. One of the most successful approaches utilizes a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective alkylation of a glycine enolate equivalent.

References

- 1. mdpi.com [mdpi.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Unveiling Novel Cross-Link Amino Acids in Food Products: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the formation, identification, and quantification of novel and significant cross-link amino acids in food products, with a primary focus on lysinoalanine (LAL) and ornithinoalanine (OAL). As the food industry continues to innovate with protein-rich and processed foods, understanding the generation of these process-induced amino acids is critical for researchers, scientists, and drug development professionals. This document outlines the latest analytical methodologies, presents quantitative data, and visualizes the key pathways and workflows involved in their study.

Introduction to Process-Induced Cross-Link Amino Acids

Food processing techniques, particularly those involving heat and alkaline conditions, can induce the formation of unnatural amino acid cross-links within and between protein chains. These modifications can impact the nutritional value, digestibility, and safety of food products. Among the most studied of these are lysinoalanine (LAL) and ornithinoalanine (OAL), formed from the reaction of dehydroalanine (B155165) with the side chains of lysine (B10760008) and ornithine, respectively. While not "novel" in the sense of recent discovery, the novelty in this field lies in the advanced analytical techniques that now allow for their precise identification and quantification in complex food matrices, revealing new insights into their prevalence and formation mechanisms.

Formation Pathways of Lysinoalanine (LAL) and Ornithinoalanine (OAL)

The primary mechanism for the formation of LAL and OAL is a two-step process initiated by the β-elimination of amino acid residues such as serine, cysteine, or O-phosphoserine under the influence of heat and alkaline pH. This elimination reaction forms a highly reactive dehydroalanine (DHA) intermediate. Subsequently, the ε-amino group of a lysine residue or the δ-amino group of an ornithine residue (which can be formed from the degradation of arginine) performs a nucleophilic attack on the double bond of the DHA intermediate, resulting in the formation of a stable cross-link.[1][2][3]

Quantitative Data on LAL and OAL in Food Products

The presence and concentration of LAL and OAL can vary significantly depending on the food matrix and the processing conditions employed. Dairy products, particularly those subjected to high heat treatment, are a significant source of LAL. The following tables summarize the reported concentrations of these cross-linked amino acids in various food products. Data for OAL is less prevalent in the literature, reflecting its typically lower concentration compared to LAL.

Table 1: Lysinoalanine (LAL) Content in Various Food Products

| Food Product | Processing Conditions | LAL Concentration (mg/kg of protein) | Reference(s) |

| Raw Milk | Unprocessed | 9.4 | [4] |

| UHT Milk | Ultra-High Temperature | 87.1 | [4] |

| Skim Milk Powder (low-heat) | Spray-drying | 49.4 | [4] |

| Skim Milk Powder (medium-heat) | Spray-drying | 179.9 | [4] |

| Skim Milk Powder (high-heat) | Spray-drying | 294.6 | [4] |

| Sodium Caseinate | Alkaline treatment | 856.1 | [4] |

| Infant Formula | Various | 124.9 | [4] |

| Boiled Eggs | Boiling | 21 - 68 | [5] |

| Wheat-based products | Baking/Extrusion | Present | [3] |

| Fish and Sausages | Cooking | Present | [3] |

| Cheeses (Halloumi, Mozzarella) | Heating | Present | [3] |

Table 2: Ornithinoalanine (OAL) Content in Food Products

| Food Product | Processing Conditions | OAL Concentration (mg/kg of protein) | Reference(s) |

| Alkali-treated proteins | Laboratory conditions | Formation observed | [1] |

| Various Processed Foods | Commercial processing | Data not widely available |

Experimental Protocols for Identification and Quantification

The analysis of LAL and OAL in complex food matrices requires robust and sensitive analytical techniques. The gold standard for their identification and quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Hydrolysis

The initial step involves the liberation of LAL and OAL from the protein backbone through hydrolysis.

Protocol 1: Acid Hydrolysis

-

Weigh approximately 50 mg of the food sample into a hydrolysis tube.

-

Add 0.5 mL of 37% hydrochloric acid (HCl) and 0.5 mL of propionic acid.

-

Seal the tube and heat at 160°C for 1 hour.

-

After cooling, evaporate the acid to dryness under a stream of nitrogen gas.

-

Reconstitute the dried residue in a suitable buffer for LC-MS/MS analysis.

Protocol 2: Alkaline Hydrolysis (for Tryptophan preservation, can be adapted)

-

Weigh approximately 50 mg of the sample into a hydrolysis tube.

-

Add 1 mL of 4N sodium hydroxide (B78521) (NaOH).

-

Heat at 105°C for 1 hour.

-

Cool the hydrolysate and neutralize to pH 4 with 1N HCl.

-

Centrifuge to remove precipitated salts.

-

The supernatant is then ready for analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Chromatographic Conditions (Example):

-

Column: A dedicated amino acid analysis column or a HILIC (Hydrophilic Interaction Chromatography) column is often used for underivatized analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate the amino acids.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification.

-

MRM Transitions: Specific precursor-to-product ion transitions for LAL and OAL need to be determined using authentic standards.

Novelty in Characterization: The Diagnostic Ion of Lysinoalanine

A recent advancement in the characterization of LAL is the identification of a putative diagnostic ion in MALDI MS/MS spectra. This ion results from the cleavage of the α-carbon and β-carbon of the lysinoalanine cross-link.[2][3] This discovery is a significant step towards more precise mapping of LAL cross-links within protein structures, moving beyond simple quantification of total LAL content after hydrolysis.

Biological and Toxicological Implications

The formation of LAL in food has raised health concerns due to its observed effects in animal studies. The primary toxicological effect reported is nephrotoxicity (kidney damage) in rats, characterized by the enlargement of cell nuclei in the renal tubules.[1] One proposed mechanism for this toxicity is the ability of LAL to act as a strong metal chelator, potentially stripping essential metal ions like zinc from metalloenzymes and disrupting their function.[3] This can impair various metabolic pathways. Furthermore, the formation of these cross-links can reduce protein digestibility and decrease the bioavailability of essential amino acids like lysine.

Conclusion and Future Perspectives

The study of novel cross-link amino acids in food is an evolving field, driven by advancements in analytical chemistry. While the focus has been on known compounds like LAL and OAL, the ability to precisely map their locations within food proteins opens new avenues for understanding their formation and impact on food quality and safety. Future research should focus on expanding the quantitative database for a wider range of food products, further elucidating the specific cellular pathways affected by their consumption, and developing processing strategies to minimize their formation without compromising food quality. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of these important food components.

References

- 1. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling Novel Cross-Link Amino Acids in Food Products: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the formation, identification, and quantification of novel and significant cross-link amino acids in food products, with a primary focus on lysinoalanine (LAL) and ornithinoalanine (OAL). As the food industry continues to innovate with protein-rich and processed foods, understanding the generation of these process-induced amino acids is critical for researchers, scientists, and drug development professionals. This document outlines the latest analytical methodologies, presents quantitative data, and visualizes the key pathways and workflows involved in their study.

Introduction to Process-Induced Cross-Link Amino Acids

Food processing techniques, particularly those involving heat and alkaline conditions, can induce the formation of unnatural amino acid cross-links within and between protein chains. These modifications can impact the nutritional value, digestibility, and safety of food products. Among the most studied of these are lysinoalanine (LAL) and ornithinoalanine (OAL), formed from the reaction of dehydroalanine with the side chains of lysine and ornithine, respectively. While not "novel" in the sense of recent discovery, the novelty in this field lies in the advanced analytical techniques that now allow for their precise identification and quantification in complex food matrices, revealing new insights into their prevalence and formation mechanisms.

Formation Pathways of Lysinoalanine (LAL) and Ornithinoalanine (OAL)

The primary mechanism for the formation of LAL and OAL is a two-step process initiated by the β-elimination of amino acid residues such as serine, cysteine, or O-phosphoserine under the influence of heat and alkaline pH. This elimination reaction forms a highly reactive dehydroalanine (DHA) intermediate. Subsequently, the ε-amino group of a lysine residue or the δ-amino group of an ornithine residue (which can be formed from the degradation of arginine) performs a nucleophilic attack on the double bond of the DHA intermediate, resulting in the formation of a stable cross-link.[1][2][3]

Quantitative Data on LAL and OAL in Food Products

The presence and concentration of LAL and OAL can vary significantly depending on the food matrix and the processing conditions employed. Dairy products, particularly those subjected to high heat treatment, are a significant source of LAL. The following tables summarize the reported concentrations of these cross-linked amino acids in various food products. Data for OAL is less prevalent in the literature, reflecting its typically lower concentration compared to LAL.

Table 1: Lysinoalanine (LAL) Content in Various Food Products

| Food Product | Processing Conditions | LAL Concentration (mg/kg of protein) | Reference(s) |

| Raw Milk | Unprocessed | 9.4 | [4] |

| UHT Milk | Ultra-High Temperature | 87.1 | [4] |

| Skim Milk Powder (low-heat) | Spray-drying | 49.4 | [4] |

| Skim Milk Powder (medium-heat) | Spray-drying | 179.9 | [4] |

| Skim Milk Powder (high-heat) | Spray-drying | 294.6 | [4] |

| Sodium Caseinate | Alkaline treatment | 856.1 | [4] |

| Infant Formula | Various | 124.9 | [4] |

| Boiled Eggs | Boiling | 21 - 68 | [5] |

| Wheat-based products | Baking/Extrusion | Present | [3] |

| Fish and Sausages | Cooking | Present | [3] |

| Cheeses (Halloumi, Mozzarella) | Heating | Present | [3] |

Table 2: Ornithinoalanine (OAL) Content in Food Products

| Food Product | Processing Conditions | OAL Concentration (mg/kg of protein) | Reference(s) |

| Alkali-treated proteins | Laboratory conditions | Formation observed | [1] |

| Various Processed Foods | Commercial processing | Data not widely available |

Experimental Protocols for Identification and Quantification

The analysis of LAL and OAL in complex food matrices requires robust and sensitive analytical techniques. The gold standard for their identification and quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Hydrolysis

The initial step involves the liberation of LAL and OAL from the protein backbone through hydrolysis.

Protocol 1: Acid Hydrolysis

-

Weigh approximately 50 mg of the food sample into a hydrolysis tube.

-

Add 0.5 mL of 37% hydrochloric acid (HCl) and 0.5 mL of propionic acid.

-

Seal the tube and heat at 160°C for 1 hour.

-

After cooling, evaporate the acid to dryness under a stream of nitrogen gas.

-

Reconstitute the dried residue in a suitable buffer for LC-MS/MS analysis.

Protocol 2: Alkaline Hydrolysis (for Tryptophan preservation, can be adapted)

-

Weigh approximately 50 mg of the sample into a hydrolysis tube.

-

Add 1 mL of 4N sodium hydroxide (NaOH).

-

Heat at 105°C for 1 hour.

-

Cool the hydrolysate and neutralize to pH 4 with 1N HCl.

-

Centrifuge to remove precipitated salts.

-

The supernatant is then ready for analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Chromatographic Conditions (Example):

-

Column: A dedicated amino acid analysis column or a HILIC (Hydrophilic Interaction Chromatography) column is often used for underivatized analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate the amino acids.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification.

-

MRM Transitions: Specific precursor-to-product ion transitions for LAL and OAL need to be determined using authentic standards.

Novelty in Characterization: The Diagnostic Ion of Lysinoalanine

A recent advancement in the characterization of LAL is the identification of a putative diagnostic ion in MALDI MS/MS spectra. This ion results from the cleavage of the α-carbon and β-carbon of the lysinoalanine cross-link.[2][3] This discovery is a significant step towards more precise mapping of LAL cross-links within protein structures, moving beyond simple quantification of total LAL content after hydrolysis.

Biological and Toxicological Implications

The formation of LAL in food has raised health concerns due to its observed effects in animal studies. The primary toxicological effect reported is nephrotoxicity (kidney damage) in rats, characterized by the enlargement of cell nuclei in the renal tubules.[1] One proposed mechanism for this toxicity is the ability of LAL to act as a strong metal chelator, potentially stripping essential metal ions like zinc from metalloenzymes and disrupting their function.[3] This can impair various metabolic pathways. Furthermore, the formation of these cross-links can reduce protein digestibility and decrease the bioavailability of essential amino acids like lysine.

Conclusion and Future Perspectives

The study of novel cross-link amino acids in food is an evolving field, driven by advancements in analytical chemistry. While the focus has been on known compounds like LAL and OAL, the ability to precisely map their locations within food proteins opens new avenues for understanding their formation and impact on food quality and safety. Future research should focus on expanding the quantitative database for a wider range of food products, further elucidating the specific cellular pathways affected by their consumption, and developing processing strategies to minimize their formation without compromising food quality. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of these important food components.

References

- 1. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Enigma of Histidinomethylalanine: A Molecule Awaiting Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histidinomethylalanine is a chemically identified cross-linking amino acid, notably detected in the acid hydrolysates of milk products. Despite its known existence, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its putative biological role. At present, there is a notable absence of published research detailing its specific physiological functions, involvement in signaling pathways, or any established experimental protocols for its study. This whitepaper candidly addresses this knowledge void and presents the limited information currently available, thereby highlighting a potential area for novel scientific inquiry.

Introduction: The Known Chemical Identity of this compound

This compound has been identified as a cross-linking amino acid. Its presence has been confirmed in processed foodstuffs, specifically in acid hydrolysates of milk products. Cross-linking amino acids play crucial roles in the structure and function of proteins by forming covalent bonds between polypeptide chains. These linkages can significantly impact protein stability, elasticity, and insolubility. However, beyond this general classification, the specific biological implications of this compound remain uncharted.

The Unexplored Biological Landscape

A thorough investigation of scientific databases and literature yields no specific information on the putative biological role of this compound in any organism. Consequently, there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize. The scientific community has yet to elucidate whether this compound:

-

Is endogenously synthesized in organisms or is solely a product of food processing.

-

Plays a role in normal physiological processes.

-

Is associated with any pathological conditions.

-

Interacts with specific enzymes or receptors.

-

Has any potential as a biomarker or therapeutic target.

Distinguishing from Related Compounds

It is crucial to differentiate this compound from other, more extensively studied, histidine-related compounds to avoid confusion:

-

Histidinoalanine: Another cross-linking amino acid that has been investigated in the context of aging and dietary studies. Unlike this compound, some research exists on its biological occurrence and potential effects.

-

Histidine: A fundamental amino acid with a well-documented, multifaceted role in protein synthesis, as a precursor to histamine (B1213489) (a key mediator of immune responses and neurotransmission) and carnosine (an antioxidant and pH buffer in muscle tissue).

-

3-Methylhistidine: A modified amino acid formed by the post-translational methylation of histidine residues in actin and myosin. Its urinary excretion is often used as an index of muscle protein breakdown.

Future Directions and a Call for Research

The current state of knowledge regarding this compound presents a unique opportunity for pioneering research. Foundational studies are required to ascertain its biological significance. A logical starting point for investigation would be to develop sensitive and specific analytical methods for its detection and quantification in biological tissues and fluids.

A potential experimental workflow to begin exploring the biological role of this compound could involve:

Caption: A proposed experimental workflow for the initial investigation of this compound.

Conclusion

Unraveling the Enigma of Histidinomethylalanine: A Molecule Awaiting Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histidinomethylalanine is a chemically identified cross-linking amino acid, notably detected in the acid hydrolysates of milk products. Despite its known existence, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its putative biological role. At present, there is a notable absence of published research detailing its specific physiological functions, involvement in signaling pathways, or any established experimental protocols for its study. This whitepaper candidly addresses this knowledge void and presents the limited information currently available, thereby highlighting a potential area for novel scientific inquiry.

Introduction: The Known Chemical Identity of this compound

This compound has been identified as a cross-linking amino acid. Its presence has been confirmed in processed foodstuffs, specifically in acid hydrolysates of milk products. Cross-linking amino acids play crucial roles in the structure and function of proteins by forming covalent bonds between polypeptide chains. These linkages can significantly impact protein stability, elasticity, and insolubility. However, beyond this general classification, the specific biological implications of this compound remain uncharted.

The Unexplored Biological Landscape

A thorough investigation of scientific databases and literature yields no specific information on the putative biological role of this compound in any organism. Consequently, there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize. The scientific community has yet to elucidate whether this compound:

-

Is endogenously synthesized in organisms or is solely a product of food processing.

-

Plays a role in normal physiological processes.

-

Is associated with any pathological conditions.

-

Interacts with specific enzymes or receptors.

-

Has any potential as a biomarker or therapeutic target.

Distinguishing from Related Compounds

It is crucial to differentiate this compound from other, more extensively studied, histidine-related compounds to avoid confusion:

-

Histidinoalanine: Another cross-linking amino acid that has been investigated in the context of aging and dietary studies. Unlike this compound, some research exists on its biological occurrence and potential effects.

-

Histidine: A fundamental amino acid with a well-documented, multifaceted role in protein synthesis, as a precursor to histamine (a key mediator of immune responses and neurotransmission) and carnosine (an antioxidant and pH buffer in muscle tissue).

-

3-Methylhistidine: A modified amino acid formed by the post-translational methylation of histidine residues in actin and myosin. Its urinary excretion is often used as an index of muscle protein breakdown.

Future Directions and a Call for Research

The current state of knowledge regarding this compound presents a unique opportunity for pioneering research. Foundational studies are required to ascertain its biological significance. A logical starting point for investigation would be to develop sensitive and specific analytical methods for its detection and quantification in biological tissues and fluids.

A potential experimental workflow to begin exploring the biological role of this compound could involve:

Caption: A proposed experimental workflow for the initial investigation of this compound.

Conclusion

In Silico Prediction of Histidinomethylalanine Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and functional characterization of novel bioactive molecules are paramount in modern drug discovery and biomedical research. Histidinomethylalanine, a putative novel amino acid derivative, currently lacks experimental functional annotation. This technical guide provides a comprehensive framework for the in silico prediction of its biological function. We detail a multi-pronged computational approach, integrating sequence and structure-based methods, machine learning, and systems biology to generate testable hypotheses regarding its molecular function, biological process, and potential signaling pathway involvement. This document serves as a methodological whitepaper for researchers seeking to apply computational techniques to characterize novel small molecules and proteins.

Introduction to In Silico Function Prediction

The rapid expansion of genomic and proteomic data has resulted in a significant gap between the number of identified biological sequences and their experimental functional characterization. Computational, or in silico, methods for function prediction have become indispensable for bridging this gap.[1][2] These approaches leverage the vast repository of existing biological data to infer the function of uncharacterized molecules based on various features such as sequence, structure, and interaction networks.[3][4]

The core principle behind many in silico methods is "guilt by association," where the function of a novel molecule is inferred from its similarity to well-characterized molecules.[4] This can be based on sequence homology, structural similarity, shared evolutionary history, or participation in similar interaction networks.[3][4] More advanced techniques employ machine learning algorithms to recognize complex patterns within biological data that are predictive of specific functions.[1][5]

This guide outlines a hypothetical workflow for predicting the function of this compound, a molecule for which no prior experimental data is assumed to exist.

Methodologies for In Silico Function Prediction

A robust in silico functional analysis pipeline integrates multiple lines of computational evidence. The primary methodologies are detailed below.

Sequence-Based Prediction

If this compound is part of a larger protein, sequence-based methods are the first line of inquiry. The protein sequence is used to search for homologous proteins with known functions.

Experimental Protocol: Homology-Based Function Prediction

-

Tool: Basic Local Alignment Search Tool (BLAST) or PSI-BLAST for more sensitive searches.

-

Database: A comprehensive, non-redundant protein sequence database such as NCBI's nr or UniProtKB/Swiss-Prot.

-

Procedure:

-

The amino acid sequence of the protein containing this compound is used as a query.

-

The database is searched for sequences with significant similarity.

-

The significance of an alignment is determined by the Expectation value (E-value). A lower E-value indicates a more significant match.

-

-

Interpretation: If a statistically significant match is found to a protein with a known function, it can be inferred that the query protein may share a similar function.[3] The Gene Ontology (GO) terms associated with the homologous proteins can be transferred to the query protein.[4]

Structure-Based Prediction

The three-dimensional structure of a protein or molecule can provide significant insights into its function, particularly its molecular interactions.

Experimental Protocol: Protein Structure Prediction and Analysis

-

Homology Modeling:

-

Tool: SWISS-MODEL, Phyre2, or MODELLER.

-

Procedure: If a homologous protein with a solved 3D structure (a template) is identified, its structure can be used to build a model of the query protein.

-

-

Ab Initio Prediction:

-

Tool: RaptorX, I-TASSER, or AlphaFold 2.

-

Procedure: In the absence of a suitable template, these tools predict the 3D structure from the amino acid sequence alone.[4]

-

-

Functional Site Identification:

-

Tool: ConSurf, CASTp, or COACH.

-

Procedure: Once a 3D model is obtained, these tools can be used to identify conserved functional residues, active sites, or binding pockets.

-

Machine Learning and Systems Biology Approaches

These methods leverage large datasets to predict function based on complex patterns and relationships.

Experimental Protocol: Network-Based Function Prediction

-

Tool: STRING, GeneMANIA, or Cytoscape.

-

Procedure:

-

The query protein is placed within the context of known protein-protein interaction (PPI) networks.

-

Interacting partners are identified, and the functional annotations of these partners can suggest the biological process in which the query protein is involved.[4]

-

-

Pathway Analysis:

-

Tool: KEGG, Reactome, or WikiPathways.

-

Procedure: The query protein and its interacting partners are mapped to known biological pathways to predict its role in a larger biological system.

-

Hypothetical Workflow for this compound Function Prediction

The following diagram illustrates a logical workflow for the in silico characterization of a novel protein containing this compound.

Hypothetical Predicted Function and Signaling Pathway

Based on the methodologies described, we can generate a hypothetical function for a protein containing this compound. Let us assume that our in silico analysis yields the following (hypothetical) results, summarized in the tables below.

Data Presentation

Table 1: Top BLAST Hits for Hypothetical Protein

| Hit Accession | Description | E-value | Percent Identity |

| P12345 | Histone Methyltransferase EZH2 | 1e-85 | 65% |

| Q67890 | SET Domain-Containing Protein 2 | 5e-79 | 62% |

| A0A123 | Lysine-Specific Methyltransferase | 2e-75 | 60% |

Table 2: Predicted Ligand Docking Scores

| Ligand | Predicted Binding Affinity (kcal/mol) | Target Site |

| S-Adenosyl Methionine (SAM) | -8.5 | Catalytic Pocket |

| Histone H3 Peptide | -7.2 | Substrate Groove |

| This compound (free) | -4.1 | Allosteric Site |

These hypothetical results suggest that the protein containing this compound may function as a histone methyltransferase, an enzyme that plays a crucial role in epigenetic regulation. The strong homology to known methyltransferases and the predicted high binding affinity for the methyl donor SAM support this hypothesis.

Hypothetical Signaling Pathway

Given its potential role as a histone methyltransferase, we can place the protein in a hypothetical signaling pathway related to cellular stress response. In this pathway, upstream stress signals lead to the activation of our protein, which then methylates specific histone residues, altering gene expression to promote cell survival.

References

- 1. In silico protein function prediction: the rise of machine learning-based approaches: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. In silico protein function prediction: the rise of machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Protein function prediction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of Histidinomethylalanine Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and functional characterization of novel bioactive molecules are paramount in modern drug discovery and biomedical research. Histidinomethylalanine, a putative novel amino acid derivative, currently lacks experimental functional annotation. This technical guide provides a comprehensive framework for the in silico prediction of its biological function. We detail a multi-pronged computational approach, integrating sequence and structure-based methods, machine learning, and systems biology to generate testable hypotheses regarding its molecular function, biological process, and potential signaling pathway involvement. This document serves as a methodological whitepaper for researchers seeking to apply computational techniques to characterize novel small molecules and proteins.

Introduction to In Silico Function Prediction

The rapid expansion of genomic and proteomic data has resulted in a significant gap between the number of identified biological sequences and their experimental functional characterization. Computational, or in silico, methods for function prediction have become indispensable for bridging this gap.[1][2] These approaches leverage the vast repository of existing biological data to infer the function of uncharacterized molecules based on various features such as sequence, structure, and interaction networks.[3][4]

The core principle behind many in silico methods is "guilt by association," where the function of a novel molecule is inferred from its similarity to well-characterized molecules.[4] This can be based on sequence homology, structural similarity, shared evolutionary history, or participation in similar interaction networks.[3][4] More advanced techniques employ machine learning algorithms to recognize complex patterns within biological data that are predictive of specific functions.[1][5]

This guide outlines a hypothetical workflow for predicting the function of this compound, a molecule for which no prior experimental data is assumed to exist.

Methodologies for In Silico Function Prediction

A robust in silico functional analysis pipeline integrates multiple lines of computational evidence. The primary methodologies are detailed below.

Sequence-Based Prediction

If this compound is part of a larger protein, sequence-based methods are the first line of inquiry. The protein sequence is used to search for homologous proteins with known functions.

Experimental Protocol: Homology-Based Function Prediction

-

Tool: Basic Local Alignment Search Tool (BLAST) or PSI-BLAST for more sensitive searches.

-

Database: A comprehensive, non-redundant protein sequence database such as NCBI's nr or UniProtKB/Swiss-Prot.

-

Procedure:

-

The amino acid sequence of the protein containing this compound is used as a query.

-

The database is searched for sequences with significant similarity.

-

The significance of an alignment is determined by the Expectation value (E-value). A lower E-value indicates a more significant match.

-

-

Interpretation: If a statistically significant match is found to a protein with a known function, it can be inferred that the query protein may share a similar function.[3] The Gene Ontology (GO) terms associated with the homologous proteins can be transferred to the query protein.[4]

Structure-Based Prediction

The three-dimensional structure of a protein or molecule can provide significant insights into its function, particularly its molecular interactions.

Experimental Protocol: Protein Structure Prediction and Analysis

-

Homology Modeling:

-

Tool: SWISS-MODEL, Phyre2, or MODELLER.

-

Procedure: If a homologous protein with a solved 3D structure (a template) is identified, its structure can be used to build a model of the query protein.

-

-

Ab Initio Prediction:

-

Tool: RaptorX, I-TASSER, or AlphaFold 2.

-

Procedure: In the absence of a suitable template, these tools predict the 3D structure from the amino acid sequence alone.[4]

-

-

Functional Site Identification:

-

Tool: ConSurf, CASTp, or COACH.

-

Procedure: Once a 3D model is obtained, these tools can be used to identify conserved functional residues, active sites, or binding pockets.

-

Machine Learning and Systems Biology Approaches

These methods leverage large datasets to predict function based on complex patterns and relationships.

Experimental Protocol: Network-Based Function Prediction

-

Tool: STRING, GeneMANIA, or Cytoscape.

-

Procedure:

-

The query protein is placed within the context of known protein-protein interaction (PPI) networks.

-

Interacting partners are identified, and the functional annotations of these partners can suggest the biological process in which the query protein is involved.[4]

-

-

Pathway Analysis:

-

Tool: KEGG, Reactome, or WikiPathways.

-

Procedure: The query protein and its interacting partners are mapped to known biological pathways to predict its role in a larger biological system.

-

Hypothetical Workflow for this compound Function Prediction

The following diagram illustrates a logical workflow for the in silico characterization of a novel protein containing this compound.

Hypothetical Predicted Function and Signaling Pathway

Based on the methodologies described, we can generate a hypothetical function for a protein containing this compound. Let us assume that our in silico analysis yields the following (hypothetical) results, summarized in the tables below.

Data Presentation

Table 1: Top BLAST Hits for Hypothetical Protein

| Hit Accession | Description | E-value | Percent Identity |

| P12345 | Histone Methyltransferase EZH2 | 1e-85 | 65% |

| Q67890 | SET Domain-Containing Protein 2 | 5e-79 | 62% |

| A0A123 | Lysine-Specific Methyltransferase | 2e-75 | 60% |

Table 2: Predicted Ligand Docking Scores

| Ligand | Predicted Binding Affinity (kcal/mol) | Target Site |

| S-Adenosyl Methionine (SAM) | -8.5 | Catalytic Pocket |

| Histone H3 Peptide | -7.2 | Substrate Groove |

| This compound (free) | -4.1 | Allosteric Site |

These hypothetical results suggest that the protein containing this compound may function as a histone methyltransferase, an enzyme that plays a crucial role in epigenetic regulation. The strong homology to known methyltransferases and the predicted high binding affinity for the methyl donor SAM support this hypothesis.

Hypothetical Signaling Pathway

Given its potential role as a histone methyltransferase, we can place the protein in a hypothetical signaling pathway related to cellular stress response. In this pathway, upstream stress signals lead to the activation of our protein, which then methylates specific histone residues, altering gene expression to promote cell survival.

References

- 1. In silico protein function prediction: the rise of machine learning-based approaches: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. In silico protein function prediction: the rise of machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Protein function prediction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Unveiling Histidinomethylalanine in Dairy: A Technical Guide on its Natural Occurrence

For Immediate Release

A deep dive into the natural occurrence of Histidinomethylalanine (HMeAL), a cross-linked amino acid, in milk products reveals its formation as a consequence of thermal processing. This technical guide synthesizes the available scientific information for researchers, scientists, and professionals in drug development, providing insights into its formation, analytical methodologies, and quantitative presence in dairy items.

This compound is a compound that can be found in the acid hydrolysates of milk products. Its presence is indicative of the chemical modifications that milk proteins undergo during heating processes, such as pasteurization and sterilization. The formation of HMeAL is analogous to that of other cross-linked amino acids, like the more extensively studied lysinoalanine (LAL).

Formation Pathway of this compound

The genesis of this compound in milk products is intrinsically linked to the heat-induced degradation of certain amino acid residues within milk proteins, primarily casein and whey proteins. The process can be summarized in the following key steps:

-

β-Elimination Reaction: Thermal processing of milk can induce a β-elimination reaction in serine and cysteine residues of milk proteins. This reaction results in the formation of a highly reactive intermediate, dehydroalanine (B155165).

-

Michael Addition: The dehydroalanine residue then acts as a Michael acceptor and reacts with the imidazole (B134444) group of a histidine residue on a neighboring or the same protein chain. This nucleophilic addition results in the formation of a stable, covalent cross-link, creating this compound.

This formation pathway highlights that the presence and concentration of this compound in milk products are directly influenced by the intensity and duration of the heat treatment applied.

Quantitative Data

While specific quantitative data for this compound in a wide range of milk products is limited in publicly available literature, a key study by Walter et al. (1994) provides foundational information. The concentration of HMeAL is expected to vary depending on the type of milk product and the severity of the heat treatment it has undergone. For comparative context, the concentrations of the related cross-linked amino acid, lysinoalanine, are presented in the table below. It is plausible that HMeAL would be found in similar ranges in these products.

| Milk Product | Heat Treatment | Typical Lysinoalanine (LAL) Concentration (mg/kg protein) |

| Pasteurized Milk | 72°C for 15s | < 10 |

| UHT Milk | 135-150°C for a few seconds | 50 - 200 |

| Evaporated Milk | 115-120°C for 10-20 min | 200 - 800 |

| Milk Powder (Low Heat) | Spray drying | 50 - 150 |

| Milk Powder (High Heat) | Spray drying with high inlet temperatures | 200 - 600 |

| Infant Formula | Varies | 100 - 400 |

| Sodium Caseinate | Alkali and heat treatment | > 1000 |

Note: The data for Lysinoalanine is compiled from various sources for illustrative purposes. The concentration of this compound may differ.

Experimental Protocols

The analysis of this compound in milk products typically involves a multi-step process. The following provides a generalized methodology based on the analysis of similar cross-linked amino acids.

Sample Preparation and Protein Hydrolysis

-

Objective: To liberate the amino acids, including this compound, from the protein backbone.

-

Protocol:

-

A known quantity of the milk product is first defatted using an organic solvent (e.g., petroleum ether or hexane).

-

The protein is then precipitated, typically with trichloroacetic acid.

-

The isolated protein is subjected to acid hydrolysis under vacuum with 6 M hydrochloric acid at approximately 110°C for 24 hours. This process breaks the peptide bonds.

-

Derivatization

-

Objective: To modify the amino acids to make them suitable for chromatographic separation and detection.

-

Protocol:

-

The acid hydrolysate is dried to remove the HCl.

-

The amino acid residue is then derivatized. A common derivatizing agent for amino acids is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH.

-

Chromatographic Separation and Quantification

-

Objective: To separate this compound from other amino acids and quantify its concentration.

-

Protocol:

-

The derivatized amino acid mixture is analyzed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column.

-

A gradient elution system is employed, using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Detection is commonly performed using a fluorescence detector, as the Fmoc-derivatives are highly fluorescent.

-

Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard of this compound.

-

Concluding Remarks

The presence of this compound in milk products is a natural consequence of thermal processing. While its biological effects are not as extensively studied as those of lysinoalanine, its formation represents a modification to the native protein structure. The analytical methods outlined provide a robust framework for its detection and quantification, which is crucial for quality control in the dairy industry and for further research into the nutritional and physiological implications of these cross-linked amino acids. Further studies are warranted to establish a comprehensive database of this compound concentrations in a broader array of dairy products and to fully understand its impact on protein quality and human health.

Unveiling Histidinomethylalanine in Dairy: A Technical Guide on its Natural Occurrence

For Immediate Release

A deep dive into the natural occurrence of Histidinomethylalanine (HMeAL), a cross-linked amino acid, in milk products reveals its formation as a consequence of thermal processing. This technical guide synthesizes the available scientific information for researchers, scientists, and professionals in drug development, providing insights into its formation, analytical methodologies, and quantitative presence in dairy items.

This compound is a compound that can be found in the acid hydrolysates of milk products. Its presence is indicative of the chemical modifications that milk proteins undergo during heating processes, such as pasteurization and sterilization. The formation of HMeAL is analogous to that of other cross-linked amino acids, like the more extensively studied lysinoalanine (LAL).

Formation Pathway of this compound

The genesis of this compound in milk products is intrinsically linked to the heat-induced degradation of certain amino acid residues within milk proteins, primarily casein and whey proteins. The process can be summarized in the following key steps:

-

β-Elimination Reaction: Thermal processing of milk can induce a β-elimination reaction in serine and cysteine residues of milk proteins. This reaction results in the formation of a highly reactive intermediate, dehydroalanine.

-

Michael Addition: The dehydroalanine residue then acts as a Michael acceptor and reacts with the imidazole group of a histidine residue on a neighboring or the same protein chain. This nucleophilic addition results in the formation of a stable, covalent cross-link, creating this compound.

This formation pathway highlights that the presence and concentration of this compound in milk products are directly influenced by the intensity and duration of the heat treatment applied.

Quantitative Data

While specific quantitative data for this compound in a wide range of milk products is limited in publicly available literature, a key study by Walter et al. (1994) provides foundational information. The concentration of HMeAL is expected to vary depending on the type of milk product and the severity of the heat treatment it has undergone. For comparative context, the concentrations of the related cross-linked amino acid, lysinoalanine, are presented in the table below. It is plausible that HMeAL would be found in similar ranges in these products.

| Milk Product | Heat Treatment | Typical Lysinoalanine (LAL) Concentration (mg/kg protein) |

| Pasteurized Milk | 72°C for 15s | < 10 |

| UHT Milk | 135-150°C for a few seconds | 50 - 200 |

| Evaporated Milk | 115-120°C for 10-20 min | 200 - 800 |

| Milk Powder (Low Heat) | Spray drying | 50 - 150 |

| Milk Powder (High Heat) | Spray drying with high inlet temperatures | 200 - 600 |

| Infant Formula | Varies | 100 - 400 |

| Sodium Caseinate | Alkali and heat treatment | > 1000 |

Note: The data for Lysinoalanine is compiled from various sources for illustrative purposes. The concentration of this compound may differ.

Experimental Protocols

The analysis of this compound in milk products typically involves a multi-step process. The following provides a generalized methodology based on the analysis of similar cross-linked amino acids.

Sample Preparation and Protein Hydrolysis

-

Objective: To liberate the amino acids, including this compound, from the protein backbone.

-

Protocol:

-

A known quantity of the milk product is first defatted using an organic solvent (e.g., petroleum ether or hexane).

-

The protein is then precipitated, typically with trichloroacetic acid.

-

The isolated protein is subjected to acid hydrolysis under vacuum with 6 M hydrochloric acid at approximately 110°C for 24 hours. This process breaks the peptide bonds.

-

Derivatization

-

Objective: To modify the amino acids to make them suitable for chromatographic separation and detection.

-

Protocol:

-

The acid hydrolysate is dried to remove the HCl.

-

The amino acid residue is then derivatized. A common derivatizing agent for amino acids is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is typically carried out in a borate buffer at an alkaline pH.

-

Chromatographic Separation and Quantification

-

Objective: To separate this compound from other amino acids and quantify its concentration.

-

Protocol:

-

The derivatized amino acid mixture is analyzed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column.

-

A gradient elution system is employed, using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection is commonly performed using a fluorescence detector, as the Fmoc-derivatives are highly fluorescent.

-

Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard of this compound.

-

Concluding Remarks

The presence of this compound in milk products is a natural consequence of thermal processing. While its biological effects are not as extensively studied as those of lysinoalanine, its formation represents a modification to the native protein structure. The analytical methods outlined provide a robust framework for its detection and quantification, which is crucial for quality control in the dairy industry and for further research into the nutritional and physiological implications of these cross-linked amino acids. Further studies are warranted to establish a comprehensive database of this compound concentrations in a broader array of dairy products and to fully understand its impact on protein quality and human health.

Spectroscopic Characterization of Modified Amino Acids: A Technical Guide

Introduction

Post-translational modifications (PTMs) of amino acids are critical regulatory events that vastly expand the functional diversity of the proteome. These modifications, ranging from simple phosphorylation to complex glycosylation, govern a multitude of cellular processes, including signal transduction, protein folding, and localization. For researchers, scientists, and drug development professionals, the precise characterization of these modified amino acids is paramount to understanding disease mechanisms and developing targeted therapeutics. This technical guide provides an in-depth overview of core spectroscopic techniques used to identify and characterize modified amino acids, complete with data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure, dynamics, and environment of molecules. For modified amino acids, NMR is particularly adept at identifying the modification site and probing the resulting structural changes.

1.1. Principle of Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "chemical shift" is highly sensitive to the local electronic environment, making it a precise fingerprint for a specific nucleus within a molecule.

-

Phosphorylation: ³¹P NMR is a direct and quantitative method for studying phosphorylated serine, threonine, and tyrosine residues.[1][2] The chemical shift of the ³¹P nucleus provides information about the protonation state and conformation of the phosphate (B84403) group.[3] ¹H, ¹³C, and ¹⁵N NMR are also used to observe changes in the chemical shifts of backbone and side-chain atoms upon phosphorylation, revealing structural and dynamic consequences.[4][5]

-

Other Modifications: While less direct than ³¹P NMR for phosphorylation, multi-dimensional NMR techniques can identify other modifications like acetylation and methylation by observing characteristic chemical shift changes in the modified amino acid and its neighbors.[6]

1.2. Data Presentation: NMR Chemical Shifts of Phosphorylated Amino Acids

The following table summarizes typical ³¹P and ¹H chemical shifts for phosphorylated amino acids in model peptides, which are crucial for identifying these modifications in unknown samples.

| Modified Residue | Nucleus | pH | Chemical Shift (ppm) | Reference |

| Phosphotyrosine (pTyr) | ³¹P | 4.0 | -3.8 | [3] |

| ³¹P | 8.0 | 0.2 | [3] | |

| ¹H (Hε) | - | +0.26 (shift change) | [3] | |

| Phosphothreonine (pThr) | ³¹P | 4.0 | -0.1 | [3] |

| ³¹P | 8.0 | 4.8 | [3] | |

| ¹H (Hα) | - | -0.43 (shift change) | [3] | |

| Phosphoserine (pSer) | ³¹P | 4.0 | 0.6 | [3] |

| ³¹P | 8.0 | 4.9 | [3] | |

| ¹H (Hα) | - | -0.17 (shift change) | [3] |

1.3. Experimental Protocol: NMR Analysis of a Phosphorylated Peptide

This protocol outlines the key steps for characterizing a phosphorylated peptide using NMR spectroscopy.

-

Sample Preparation:

-

Dissolve the purified peptide containing the modified amino acid in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) to a final concentration of 0.5-1.0 mM.

-

Add 5-10% Deuterium Oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.

-

If required, add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer the sample to a high-quality NMR tube.

-

-

Data Acquisition:

-

Place the sample in the NMR spectrometer, which has been tuned to the appropriate frequencies for ¹H and ³¹P.

-

Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.

-

Acquire a 1D ³¹P spectrum. For phosphorylated samples, signals are typically observed between -5 and 5 ppm.[3]

-

Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H TOCSY and NOESY, to assign the proton resonances of the peptide.

-

Acquire a ¹H-¹³C HSQC or ¹H-¹⁵N HSQC spectrum if the sample is isotopically labeled to obtain assignments for carbon and nitrogen atoms.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the internal standard.

-

Compare the observed chemical shifts with known random coil values and published data for phosphorylated amino acids to identify the modification and assess structural changes.[4] For instance, phosphorylation of a serine residue causes a characteristic downfield shift of the amide proton resonance.[5]

-

1.4. Visualization: NMR Experimental Workflow

Caption: Workflow for NMR-based characterization of modified amino acids.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for proteomics and the analysis of PTMs. It measures the mass-to-charge ratio (m/z) of ions, allowing for highly sensitive detection and identification of modified amino acids based on their specific mass shifts.[6]

2.1. Principle of Characterization